molecular formula C24H20N4O2S3 B5462622 5-[4-(1,3-benzothiazol-2-ylsulfanyl)phthalazin-1-yl]-N,N,2-trimethylbenzenesulfonamide

5-[4-(1,3-benzothiazol-2-ylsulfanyl)phthalazin-1-yl]-N,N,2-trimethylbenzenesulfonamide

Cat. No.: B5462622
M. Wt: 492.6 g/mol
InChI Key: QGACYRHVVZPCPD-UHFFFAOYSA-N
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Description

5-[4-(1,3-benzothiazol-2-ylsulfanyl)phthalazin-1-yl]-N,N,2-trimethylbenzenesulfonamide is a complex organic compound that features a benzothiazole moiety linked to a phthalazine ring via a sulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-(1,3-benzothiazol-2-ylsulfanyl)phthalazin-1-yl]-N,N,2-trimethylbenzenesulfonamide typically involves multiple steps, including the formation of the benzothiazole and phthalazine intermediates, followed by their coupling through a sulfanyl linkage. Common synthetic methods include:

    Diazo-coupling: This involves the reaction of diazonium salts with aromatic compounds to form azo compounds.

    Knoevenagel condensation: This reaction involves the condensation of aldehydes or ketones with compounds containing active methylene groups in the presence of a base.

    Biginelli reaction: A multi-component reaction that synthesizes dihydropyrimidinones from aldehydes, β-keto esters, and urea or thiourea.

    Microwave irradiation: This method accelerates chemical reactions by using microwave energy to heat the reactants.

    One-pot multicomponent reactions: These reactions combine multiple reactants in a single reaction vessel to form complex products efficiently.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. Techniques such as continuous flow chemistry and automated synthesis could be employed to scale up production.

Chemical Reactions Analysis

Types of Reactions

5-[4-(1,3-benzothiazol-2-ylsulfanyl)phthalazin-1-yl]-N,N,2-trimethylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert nitro groups to amines or reduce double bonds.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, altering the compound’s properties .

Scientific Research Applications

5-[4-(1,3-benzothiazol-2-ylsulfanyl)phthalazin-1-yl]-N,N,2-trimethylbenzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[4-(1,3-benzothiazol-2-ylsulfanyl)phthalazin-1-yl]-N,N,2-trimethylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The benzothiazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. This compound may also interfere with cellular processes such as DNA replication or protein synthesis, leading to its biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide
  • 4-(1,3-benzothiazol-2-ylsulfanyl)morpholine
  • 2-(1,3-benzothiazol-2-yl)-N-(2,3-dimethylphenyl)acetamide

Uniqueness

5-[4-(1,3-benzothiazol-2-ylsulfanyl)phthalazin-1-yl]-N,N,2-trimethylbenzenesulfonamide is unique due to its combination of a benzothiazole moiety with a phthalazine ring, linked via a sulfanyl group.

Properties

IUPAC Name

5-[4-(1,3-benzothiazol-2-ylsulfanyl)phthalazin-1-yl]-N,N,2-trimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N4O2S3/c1-15-12-13-16(14-21(15)33(29,30)28(2)3)22-17-8-4-5-9-18(17)23(27-26-22)32-24-25-19-10-6-7-11-20(19)31-24/h4-14H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGACYRHVVZPCPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN=C(C3=CC=CC=C32)SC4=NC5=CC=CC=C5S4)S(=O)(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N4O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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